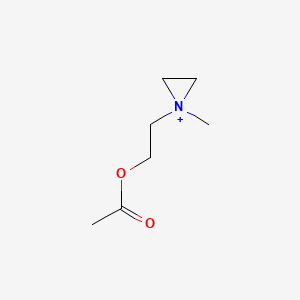
Acetylcholine mustard aziridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetylcholine mustard aziridinium, also known as this compound, is a useful research compound. Its molecular formula is C7H14NO2+ and its molecular weight is 144.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Neuromuscular Activity Impairment
Studies have demonstrated that acetylcholine mustard aziridinium impairs neuromuscular activity in animal models. For instance, experiments on rat diaphragm preparations showed that the compound affects neuromuscular transmission by altering the availability of acetylcholine at the neuromuscular junction. Specifically, it does not directly inhibit muscle contraction but instead interferes with choline uptake and acetylcholine synthesis, leading to impaired neuromuscular transmission during phrenic nerve stimulation .
Cholinergic Cell Toxicity
The compound has been used to study the specific toxicity effects on cholinergic cells. In chicken retina models, this compound was shown to selectively destroy cholinergic cells while sparing other cell types. A dose of 50 nmol resulted in significant depletion of choline acetyltransferase (CAT) and acetylcholinesterase (AChE) activities, indicating its potential as a selective cytotoxic agent for cholinergic neurons . This specificity makes it valuable for investigating cholinergic dysfunctions in various neurological conditions.
Alzheimer's Disease Research
This compound has implications in Alzheimer's disease research due to its ability to inhibit choline transport. The inhibition of AChE and the subsequent increase in acetylcholine levels can be beneficial in treating cognitive decline associated with Alzheimer's disease . By understanding how this compound interacts with cholinergic systems, researchers can develop new strategies for enhancing cholinergic function in neurodegenerative diseases.
Investigating Allosteric Interactions
Recent studies have utilized this compound to explore allosteric interactions at muscarinic receptors. The compound's ability to covalently modify receptor sites allows researchers to differentiate between competitive inhibition and allosteric modulation, providing insights into receptor pharmacodynamics and potential drug design .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Case Study 1: Toxicity Assessment in Chickens
In a controlled study involving intravitreal injections of this compound into chicken retinas, researchers observed a pronounced effect on cholinergic cells. The study provided biochemical analyses showing significant reductions in CAT and AChE activities, confirming the compound's selective toxicity towards cholinergic neurons while leaving other cell types unaffected .
Case Study 2: Neuromuscular Blocking Action
Another investigation focused on the neuromuscular blocking action of this compound using rat diaphragm preparations. Results indicated a concentration-dependent impairment of neuromuscular activity linked to alterations in choline uptake dynamics, providing insights into the mechanisms underlying neuromuscular transmission disruption .
Eigenschaften
CAS-Nummer |
58921-08-7 |
|---|---|
Molekularformel |
C7H14NO2+ |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
2-(1-methylaziridin-1-ium-1-yl)ethyl acetate |
InChI |
InChI=1S/C7H14NO2/c1-7(9)10-6-5-8(2)3-4-8/h3-6H2,1-2H3/q+1 |
InChI-Schlüssel |
WJLADXFPIBROFS-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[N+]1(CC1)C |
Kanonische SMILES |
CC(=O)OCC[N+]1(CC1)C |
Key on ui other cas no. |
58921-08-7 |
Synonyme |
acetylcholine mustard aziridinium |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















